5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione
Übersicht
Beschreibung
5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione, commonly known as Temozolomide, is a chemotherapy drug used to treat brain tumors. It was first approved for clinical use in the United States in 1999. Temozolomide is a prodrug, which means that it is converted into its active form in the body. It is a member of the imidazotetrazine family of compounds.
Wirkmechanismus
Temozolomide is a DNA alkylating agent, which means that it adds an alkyl group to the DNA molecule. This leads to the formation of cross-links between DNA strands, which interferes with DNA replication and ultimately leads to cell death. Temozolomide is selective for cancer cells because they replicate more rapidly than normal cells, making them more susceptible to DNA damage.
Biochemical and Physiological Effects:
Temozolomide is rapidly absorbed into the bloodstream after oral administration. It is metabolized in the liver and excreted in the urine. The most common side effect of temozolomide is bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia. Other side effects include nausea, vomiting, fatigue, and headache.
Vorteile Und Einschränkungen Für Laborexperimente
Temozolomide is a widely used chemotherapy drug, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, which allows for precise targeting of cancer cells. However, temozolomide is a potent cytotoxic agent, which can make it difficult to work with in the laboratory. Additionally, its use is limited to cancer cells, which can limit its utility in other types of experiments.
Zukünftige Richtungen
There are several areas of research that are currently being explored with regards to temozolomide. One area is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area is the identification of biomarkers that can predict which patients will respond best to temozolomide. Additionally, there is ongoing research into the use of temozolomide in combination with other drugs or therapies to improve treatment outcomes. Finally, there is interest in exploring the use of temozolomide in other types of cancer beyond brain tumors.
Wissenschaftliche Forschungsanwendungen
Temozolomide is primarily used in the treatment of brain tumors, including glioblastoma multiforme and anaplastic astrocytoma. It has also shown promise in the treatment of other types of cancer, including melanoma, neuroendocrine tumors, and lymphoma. Temozolomide works by damaging the DNA in cancer cells, which leads to cell death.
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(2-morpholin-4-yl-2-oxoethyl)-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)19(14-7-5-4-6-8-14)16(24)22(17(25)20-19)13-15(23)21-9-11-26-12-10-21/h4-8H,9-13H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSLMFJNRBKFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.